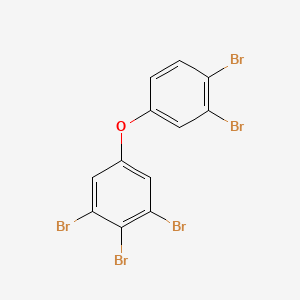

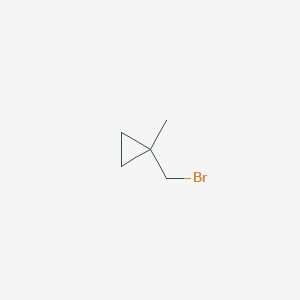

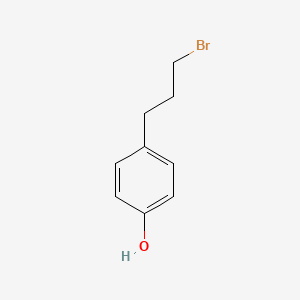

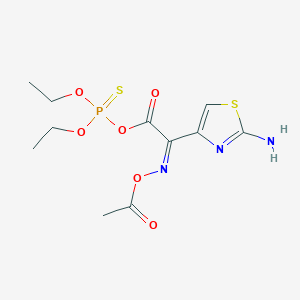

![molecular formula C14H18O3 B1602130 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol CAS No. 94112-58-0](/img/structure/B1602130.png)

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol

概要

説明

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol is a chemical compound with the molecular formula C14H18O3 . It is used in the synthesis of pharmaceutical compounds .

Synthesis Analysis

The synthesis of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol involves two stages . The first stage involves the reaction of bromobenzene with magnesium in tetrahydrofuran at 20°C for 0.5 hours under an inert atmosphere and reflux conditions . The second stage involves the reaction of cyclohexanedione monoethylene ketal in tetrahydrofuran for 0.5 hours under an inert atmosphere and reflux conditions .Molecular Structure Analysis

The molecular structure of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol consists of 14 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The exact mass is 234.12600 .Physical And Chemical Properties Analysis

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol has a density of 1.2g/cm3 . Its boiling point is 384.5ºC at 760mmHg . The compound has a flash point of 186.4ºC . The LogP value is 2.19130, indicating its lipophilicity .科学的研究の応用

Synthesis and Chemical Properties

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol is recognized for its role as a bifunctional synthetic intermediate in the synthesis of organic chemicals. This compound has been utilized in the production of pharmaceutical intermediates, liquid crystals, and insecticides. A notable synthesis approach involves using 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane as a raw material and performing selective deketalization in an acidic solution, which improves the yield and reduces reaction time (Zhang Feng-bao, 2006).

Applications in Drug Development

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol derivatives have been explored for their potential in drug development. For instance, derivatives such as 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one have shown high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor, indicating potential for therapeutic applications (S. Röver et al., 2000).

Stereochemistry and Synthetic Applications

The stereochemistry of 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol derivatives can be controlled for the preparation of single enantiomers and diastereoisomers. Acid-catalyzed phenylsulfanyl migration has been employed to achieve this, with applications in creating specific stereochemical configurations for various chemical syntheses (J. Eames et al., 1996).

Development of Biolubricants

Novel 1,4-dioxaspiro compounds derived from this chemical have been synthesized and proposed as potential biolubricant candidates. These derivatives exhibit promising physicochemical properties, making them suitable for development in the field of sustainable and environmentally friendly lubricants (Y. S. Kurniawan et al., 2017).

特性

IUPAC Name |

8-phenyl-1,4-dioxaspiro[4.5]decan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-13(12-4-2-1-3-5-12)6-8-14(9-7-13)16-10-11-17-14/h1-5,15H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTTXLGMDSGZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C3=CC=CC=C3)O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566391 | |

| Record name | 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol | |

CAS RN |

94112-58-0 | |

| Record name | 8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

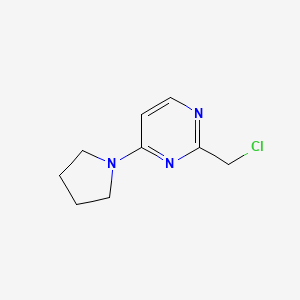

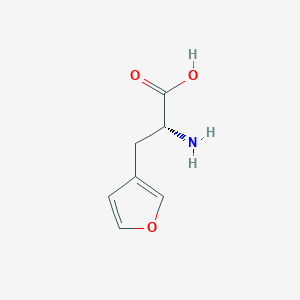

![ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1602053.png)